molecular formula C7H8F2N2 B2841817 (2-(Difluoromethyl)pyridin-4-yl)methanamine CAS No. 1211589-22-8

(2-(Difluoromethyl)pyridin-4-yl)methanamine

Cat. No.: B2841817
CAS No.: 1211589-22-8
M. Wt: 158.152
InChI Key: SKGOOBUIFCJHRZ-UHFFFAOYSA-N
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Description

(2-(Difluoromethyl)pyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2. It is a derivative of pyridine, featuring a difluoromethyl group attached to the 2-position and a methanamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloromethylpyridine with difluoromethylamine under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (2-(Difluoromethyl)pyridin-4-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethyl)pyridin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methylated derivatives .

Scientific Research Applications

(2-(Difluoromethyl)pyridin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methanamine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Difluoromethyl)pyridin-4-yl)methanamine is unique due to the presence of both the difluoromethyl and methanamine groups, which confer specific chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the methanamine group allows for hydrogen bonding interactions .

Properties

IUPAC Name

[2-(difluoromethyl)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)6-3-5(4-10)1-2-11-6/h1-3,7H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGOOBUIFCJHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-22-8
Record name 1-[2-(difluoromethyl)pyridin-4-yl]methanamine
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